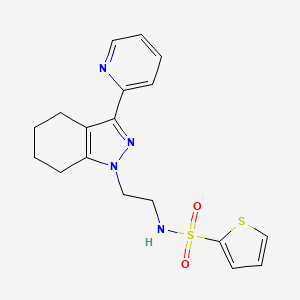
1-(difluoromethyl)-6-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-6-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-6-methyl-1H-indole can be achieved through several routes. One common method involves the difluoromethylation of indole derivatives. This process typically uses difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group on the indole ring. Industrial production methods may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-6-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-6-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-6-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-6-methyl-1H-indole can be compared with other difluoromethylated indoles and related compounds:
1-(Trifluoromethyl)-indole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
6-Methylindole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1-(Difluoromethyl)-indole: Similar structure but without the methyl group at the 6-position, which can affect its reactivity and applications.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-6-methylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJDHENNBRFXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)


![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)

![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2373494.png)



![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)

